Pyridine-3-boronic Acid Hydrochloride: A Technical Guide for Synthetic and Medicinal Chemists
Pyridine-3-boronic Acid Hydrochloride: A Technical Guide for Synthetic and Medicinal Chemists
Introduction: The Strategic Advantage of Pyridine-3-boronic Acid Hydrochloride in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the pyridine moiety remains a cornerstone of molecular design. Its presence is integral to a vast number of FDA-approved pharmaceuticals and advanced materials, owing to its ability to engage in hydrogen bonding, modulate solubility, and coordinate to metal centers. Pyridine-3-boronic acid hydrochloride stands out as a critical building block for the introduction of this essential heterocycle. As a stable, crystalline solid, the hydrochloride salt offers significant advantages in terms of handling and shelf-life over the corresponding free base, which can be more susceptible to dehydration and protodeboronation.
This technical guide provides an in-depth exploration of the chemical properties, reactivity, and applications of pyridine-3-boronic acid hydrochloride. It is intended for researchers, scientists, and drug development professionals who seek to leverage this versatile reagent in their synthetic endeavors. The content herein is curated to offer not just procedural details, but also the underlying scientific rationale to empower users to optimize their reactions and troubleshoot potential challenges.
Physicochemical and Structural Properties
Pyridine-3-boronic acid hydrochloride is a bifunctional molecule, possessing both a Lewis acidic boronic acid group and a Brønsted acidic pyridinium ion. This duality governs its solubility, reactivity, and handling requirements.
Molecular Structure and Key Identifiers
-
Chemical Name: Pyridine-3-boronic acid hydrochloride
-
Synonyms: 3-Pyridylboronic acid hydrochloride, Pyridin-3-ylboronic acid hydrochloride
-
Molecular Formula: C₅H₇BClNO₂[2]
-
Molecular Weight: 159.38 g/mol [2]
Physical and Chemical Data
A summary of the key physicochemical properties of pyridine-3-boronic acid and its hydrochloride salt is presented in Table 1. The hydrochloride salt is typically a white to off-white crystalline solid, offering improved stability and ease of handling compared to the free base.
| Property | Pyridine-3-boronic acid | Pyridine-3-boronic acid hydrochloride |
| CAS Number | 1692-25-7[5][6][7][8][9] | 265664-63-9[1][2][3][4] |
| Molecular Formula | C₅H₆BNO₂[7] | C₅H₇BClNO₂[2] |
| Molecular Weight | 122.92 g/mol [7] | 159.38 g/mol [2] |
| Appearance | White to yellow-orange powder/crystals[7] | White to off-white crystalline solid |
| Melting Point | >300 °C (lit.)[7] | High melting point solid |
| Solubility | Slightly soluble in methanol[7][10] | Soluble in water, methanol; sparingly soluble in many organic solvents |
| pKa (predicted/typical) | pKa₁ ≈ 4.0 (pyridinium ion), pKa₂ ≈ 9 (boronic acid)[11][12] | pKa₁ < 5 (pyridinium ion), pKa₂ ≈ 9 (boronic acid)[13][14][15][16] |
Expert Insight: The dual pKa values are critical. In a reaction mixture, a base is required not only to activate the boronic acid for transmetalation but also to neutralize the pyridinium hydrochloride. Typically, at least two equivalents of a base are necessary when starting from the hydrochloride salt.
Spectroscopic Characterization
Spectroscopic analysis is essential for verifying the identity and purity of pyridine-3-boronic acid hydrochloride. The protonation of the pyridine nitrogen significantly influences the spectral data compared to the free base.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The protonation of the pyridine nitrogen causes a significant downfield shift of the aromatic protons due to the increased electron-withdrawing nature of the ring. The proton alpha to the nitrogen (at the 2- and 6-positions) will experience the most substantial shift. The broad singlet for the B(OH)₂ protons is also expected.
-
¹³C NMR: Similar to the ¹H NMR, the carbon atoms in the pyridinium ring will be shifted downfield compared to the free pyridine base. The carbons alpha to the nitrogen (C2 and C6) will be most affected.
Infrared (IR) Spectroscopy
The IR spectrum of pyridine-3-boronic acid hydrochloride will exhibit characteristic bands for the O-H stretches of the boronic acid (broad, ~3200-3400 cm⁻¹), B-O stretches (~1350 cm⁻¹), and aromatic C-H and C=C/C=N stretching vibrations. The formation of the pyridinium salt introduces new bands and shifts existing ones compared to free pyridine.[10][17]
Synthesis and Stability
Synthesis
Pyridine-3-boronic acid hydrochloride is typically synthesized from 3-bromopyridine. The common route involves a lithium-halogen exchange at low temperature, followed by quenching with a trialkyl borate (e.g., triisopropyl borate). Subsequent hydrolysis with hydrochloric acid yields the desired product.
Caption: Synthetic route to Pyridine-3-boronic acid hydrochloride.
Stability and Handling
While 3-pyridylboronic acids are generally more stable than their 2-pyridyl counterparts, they are still susceptible to protodeboronation, especially in the presence of water and at elevated temperatures. The hydrochloride salt form enhances stability by protonating the pyridine nitrogen, which reduces its basicity and potential to participate in decomposition pathways.
Storage: Store in a cool, dry, well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5][18] Keep the container tightly closed.
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5][19] Avoid inhalation of dust.[5][19]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of pyridine-3-boronic acid hydrochloride is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl and heteroaryl structures. This reaction is a cornerstone of modern synthetic chemistry due to its functional group tolerance and reliability.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Expert Insight on Causality: For heteroaryl boronic acids like pyridine-3-boronic acid, the transmetalation step is often rate-limiting. The choice of base is critical; it must be strong enough to form the boronate species (Ar-B(OH)₃⁻), which is more nucleophilic and readily transmetalates to the palladium center. When using the hydrochloride salt, a stronger base or a higher quantity of base is required to first neutralize the pyridinium ion.
Experimental Protocol: Suzuki-Miyaura Coupling of Pyridine-3-boronic Acid Hydrochloride with an Aryl Bromide
This protocol provides a robust starting point for the coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Pyridine-3-boronic acid hydrochloride (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, DMF)
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide, pyridine-3-boronic acid hydrochloride, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Trustworthiness and Self-Validation: Overcoming Challenges
-
Protodeboronation: This is the primary side reaction, leading to the formation of pyridine from the boronic acid.[20] To minimize this:
-
Use anhydrous solvents and reagents where possible.
-
Ensure the reaction is under an inert atmosphere.
-
Consider using boronic esters (e.g., pinacol esters) which are more stable.
-
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity. The use of the hydrochloride salt mitigates this by protonating the nitrogen. If slow reaction rates are observed, consider using more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) which can promote the reductive elimination step and stabilize the catalyst.[21]
-
Choice of Base: The selection of the base is crucial. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃, especially with the hydrochloride salt. The base's solubility in the reaction medium also plays a significant role.
Conclusion
Pyridine-3-boronic acid hydrochloride is a highly valuable and versatile reagent for the synthesis of complex molecules containing the 3-pyridyl moiety. Its enhanced stability as a hydrochloride salt makes it a practical choice for a wide range of applications, particularly the robust and scalable Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its chemical properties, including its dual acidic nature and susceptibility to protodeboronation, is key to its successful implementation. By carefully selecting reaction conditions, particularly the base and catalyst system, researchers can effectively mitigate side reactions and achieve high yields of the desired products. This guide serves as a foundational resource to empower chemists to confidently and efficiently utilize pyridine-3-boronic acid hydrochloride in their synthetic campaigns.
References
-
ResearchGate. (n.d.). Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Journal of the American Chemical Society. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Retrieved from [Link]
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
-
R Discovery. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Retrieved from [Link]
-
ACS Publications. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). pKaH of pyridine versus other imines. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of the reaction between the pyridinium salt 9 and dimethylamine in CD3OD at t=0, 1 h, 6 h, 12 h and 24 h. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Retrieved from [Link]
-
DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectra of pyridones I. Retrieved from [Link]
-
ResearchGate. (2013). How does one calculate Pka value for Pyridinium by using pka value of pyridine? Retrieved from [Link]
-
Bulgarian Chemical Communications. (2018). Determination of the pKa values of some pyridine derivatives by computational methods. Retrieved from [Link]
-
Amazon S3. (2025). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. Retrieved from [Link]
-
Scribd. (n.d.). Pyridine-3-Boronic Acid CAS 1692-25-7 Synonyms None Known | PDF. Retrieved from [Link]
-
SpectraBase. (n.d.). PYRIDINIUM-ION - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). Pyridine hydrochloride - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
NIST WebBook. (n.d.). Pyridine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). Pyridinium chloride. Retrieved from [Link]
-
BoronPharm. (n.d.). 265664-63-9 | Pyridine-3-boronic acid HCL. Retrieved from [Link]
-
ChemWhat. (2025). PYRIDINE-3-BORONIC ACID HCL CAS#: 265664-63-9. Retrieved from [Link]
-
NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]
-
PMC - NIH. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura coupling of aryl chlorides with aryl boronic acids.a,b. Retrieved from [Link]
-
PubChem. (n.d.). Pyridine-3-boronic acid hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a a. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). | Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... Retrieved from [Link]
-
ResearchGate. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Retrieved from [Link]
Sources
- 1. PYRIDINE-3-BORONIC ACID HCL | 265664-63-9 [chemicalbook.com]
- 2. chemwhat.com [chemwhat.com]
- 3. echemi.com [echemi.com]
- 4. Pyridine-3-boronic acid hydrochloride | C5H7BClNO2 | CID 44754929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. scribd.com [scribd.com]
- 7. 3-Pyridylboronic acid | 1692-25-7 [chemicalbook.com]
- 8. Pyridine-3-boronic acid | [frontierspecialtychemicals.com]
- 9. 359650050 [thermofisher.com]
- 10. Pyridine-3-boronic acid 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. Boronic acid - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. bcc.bas.bg [bcc.bas.bg]
- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 17. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 18. WERCS Studio - Application Error [assets.thermofisher.cn]
- 19. echemi.com [echemi.com]
- 20. cdnsciencepub.com [cdnsciencepub.com]
- 21. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
